2,5,6-Trichloro-N,N-dimethylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,6-Trichloro-N,N-dimethylnicotinamide is an organic compound with the molecular formula C8H7Cl3N2O It is a derivative of nicotinamide, characterized by the presence of three chlorine atoms at positions 2, 5, and 6 on the pyridine ring, and two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trichloro-N,N-dimethylnicotinamide typically involves the chlorination of nicotinamide derivatives. One common method starts with 2-chloronicotinic acid, which undergoes esterification with methanol to form 2-chloronicotinic acid methyl ester. This intermediate then reacts with dimethylamine in the presence of a catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and minimal environmental impact. Key considerations include the use of mild reaction conditions, simple process equipment, and effective waste management to ensure high product quality and low production costs .
Chemical Reactions Analysis
Types of Reactions
2,5,6-Trichloro-N,N-dimethylnicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2,5,6-Trichloro-N,N-dimethylnicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications.
Medicine: Research explores its potential therapeutic uses, including its role as a precursor for drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5,6-Trichloro-N,N-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N,N-dimethylnicotinamide
- 2,6-Dichloro-N,N-dimethylnicotinamide
- 2,5-Dichloro-N,N-dimethylnicotinamide
Uniqueness
2,5,6-Trichloro-N,N-dimethylnicotinamide is unique due to the specific arrangement of chlorine atoms on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H7Cl3N2O |
---|---|
Molecular Weight |
253.5 g/mol |
IUPAC Name |
2,5,6-trichloro-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H7Cl3N2O/c1-13(2)8(14)4-3-5(9)7(11)12-6(4)10/h3H,1-2H3 |
InChI Key |
DEBNJJNRIKFIJS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(N=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.